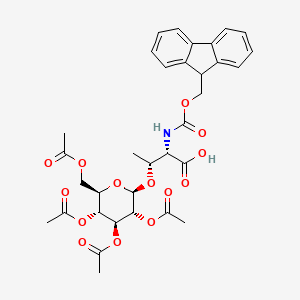

Fmoc-Thr(beta-D-Glc(Ac)4)-OH

Description

BenchChem offers high-quality Fmoc-Thr(beta-D-Glc(Ac)4)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Thr(beta-D-Glc(Ac)4)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28-,29+,30-,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSXZIRHPAUPGC-ZJFLVNNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-Thr(β-D-Glc(Ac)4)-OH: Structural Properties, Mechanistic Logic, and Synthesis Applications

As the complexity of biotherapeutics increases, the synthesis of precise, post-translationally modified peptides is no longer a niche endeavor but a core requirement for modern drug development[1]. O-linked glycosylation, particularly the attachment of carbohydrate moieties to threonine or serine residues, plays a critical role in modulating protein folding, enzymatic stability, and immunogenicity[2].

This technical guide provides an in-depth analysis of Fmoc-Thr(β-D-Glc(Ac)4)-OH —a highly specialized building block utilized in Solid-Phase Peptide Synthesis (SPPS) to construct synthetic glycopeptides. Designed for researchers and application scientists, this whitepaper bypasses superficial overviews to examine the physicochemical properties, structural causality, and field-proven methodologies required to successfully manipulate this complex molecule.

Molecular Architecture & Chemical Properties

The molecular architecture of Fmoc-Thr(β-D-Glc(Ac)4)-OH is engineered specifically to withstand the harsh, iterative cycles of solid-phase synthesis while preserving the delicate stereochemistry of the glycosidic bond. The molecule consists of three functional domains:

-

The Fmoc Group : A base-labile protecting group on the α-amine[].

-

The Threonine Backbone : The amino acid linker providing the crucial β-methyl group, which naturally dictates the conformational rigidity of the resulting glycopeptide[2].

-

The Tetra-Acetylated β-D-Glucose Moiety : The biologically active carbohydrate, globally protected by ester bonds.

Quantitative Data Summary

| Property | Value | Scientific Rationale & Causality |

| Chemical Name | N-α-Fmoc-O-β-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-L-threonine | Standardized IUPAC nomenclature reflecting the exact stereochemistry of the synthetic linkage[4]. |

| CAS Number | 130548-92-4 | Unique identifier required for regulatory documentation and precise reagent procurement[4]. |

| Molecular Formula | C₃₃H₃₇NO₁₄ | Accounts for the protected amino acid and the tetra-acetylated sugar ring[4]. |

| Molecular Weight | 671.65 g/mol | High molecular weight necessitates optimized, low-molarity coupling conditions to maintain solubility[4]. |

| Solubility | Soluble in DMF, NMP, DMSO | Hydrophobic acetyl and Fmoc groups mask the inherent hydrophilicity of the carbohydrate, ensuring solubility in SPPS organic solvents[]. |

| Storage Temperature | -20 °C (Desiccated) | Prevents spontaneous de-O-acetylation, hydrolysis, and anomerization of the glycosidic bond[4]. |

Mechanistic Causality in Protecting Group Strategy

Every synthetic modification on Fmoc-Thr(β-D-Glc(Ac)4)-OH serves a distinct mechanistic purpose. Understanding why the molecule is constructed this way is critical to avoiding catastrophic synthesis failures.

The Role of O-Acetylation

Carbohydrates are densely functionalized with highly nucleophilic hydroxyl (-OH) groups. If left unprotected during SPPS, these hydroxyls would readily react with activated amino acids, leading to hopelessly branched and polymerized deletion sequences[1]. The tetra-acetyl (Ac₄) protection scheme is chosen for two causal reasons:

-

Orthogonal Stability : Acetyl esters are highly stable under the strongly acidic conditions (e.g., 95% TFA) used for final peptide cleavage from the resin[].

-

Steric and Electronic Shielding : The electron-withdrawing nature of the ester groups deactivates the pyranosyl oxygen, stabilizing the glycosidic bond against acid-catalyzed cleavage during the synthesis[1].

Overcoming Steric Hindrance

The attachment of a massive, fully acetylated sugar directly adjacent to the α-amine of threonine creates severe steric bulk. During peptide chain elongation, the incoming activated amino acid must navigate this steric wall. Standard coupling reagents (like HBTU or DIC alone) are often kinetically too slow, leading to incomplete coupling or base-catalyzed epimerization. Therefore, highly reactive uronium salts (e.g., HATU) combined with strategic stoichiometric reduction are strictly required.

Experimental Protocol: Solid-Phase Glycopeptide Synthesis

The following step-by-step methodology outlines a self-validating system for incorporating Fmoc-Thr(β-D-Glc(Ac)4)-OH into a growing peptide chain.

Objective: Achieve >95% coupling efficiency of the glycoamino acid without epimerization.

Step 1: Resin Preparation & Swelling

-

Action: Weigh 0.1 mmol of Rink Amide MBHA resin (~0.6 mmol/g loading). Swell in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes[2].

-

Causality: Swelling expands the polystyrene matrix, maximizing the surface area of accessible functional sites and physically accommodating the massive hydrodynamic radius of the incoming glycoamino acid.

Step 2: Fmoc Deprotection

-

Action: Treat the resin with 20% (v/v) piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 minute).

-

Causality: Piperidine acts as a mild base to cleave the Fmoc group via a β-elimination mechanism. The brief exposure time ensures that the base-sensitive O-acetyl groups on previously coupled sugar moieties are not prematurely cleaved[].

Step 3: Activation of the Glycosylated Building Block

-

Action: Dissolve 0.15–0.20 mmol (1.5–2.0 eq) of Fmoc-Thr(β-D-Glc(Ac)4)-OH and 0.20 mmol of HATU in minimal DMF. Add 0.40 mmol of N,N-Diisopropylethylamine (DIPEA).

-

Causality: Cost and mass constraints dictate reducing the standard 5.0 equivalents to 1.5–2.0. To compensate for this lower concentration gradient and extreme steric hindrance, HATU is utilized to form a highly reactive Atab-activated ester, forcing the reaction kinetics forward[2].

Step 4: Coupling and Self-Validation

-

Action: Add the activated cocktail to the resin. Agitate at room temperature for 3 to 4 hours (extended coupling time).

-

Validation System: Remove a few resin beads and perform a Ninhydrin (Kaiser) test. A yellow bead indicates complete coupling (no free primary amines). A blue bead dictates a mandatory re-coupling step.

Step 5: Capping

-

Action: Treat the resin with 10% acetic anhydride and 10% pyridine in DMF for 10 minutes.

-

Causality: Terminates any unreacted chains. Deletion sequences missing the massive glycoamino acid are chromatographically difficult to separate from the target product; capping turns them into easily separable, truncated impurities.

Visualizing the Synthesis Workflow

The interplay of orthogonal deprotection—acid-labile cleavage versus base-labile deacetylation—is the logical crux of glycopeptide synthesis. The diagram below illustrates this causal pathway.

Fig 1: Logical workflow for incorporating Fmoc-Thr(β-D-Glc(Ac)4)-OH via solid-phase synthesis.

Global Deprotection & Final Transesterification

Once the peptide sequence is complete, standard TFA cleavage (TFA/TIS/H₂O) removes the peptide from the resin and strips standard side-chain protecting groups (e.g., tBu, Trt, Pbf). However, the sugar remains fully acetylated because ester bonds are highly resistant to standard acidic cleavage cocktails[1].

To restore the natural biological activity of the β-D-glucose moiety, a specialized post-synthesis cleavage is necessary:

Zemplén Deacetylation Protocol

-

Solubilization: Dissolve the crude, lyophilized glycopeptide in strictly anhydrous Methanol (MeOH). Causality: The presence of water will lead to hydroxide formation, causing irreversible hydrolysis of the peptide backbone.

-

Catalysis: Add a catalytic amount of Sodium Methoxide (NaOMe) in methanol to bring the apparent pH to ~9.5–10.0.

-

Transesterification: Agitate for 1-2 hours. The methoxide ion attacks the acetyl carbonyls, transferring the acetyl group to the solvent to form methyl acetate, liberating the free sugar hydroxyls.

-

Neutralization & Purification: Quench the reaction strictly with a weak acid (e.g., glacial acetic acid) until neutral. Evaporate the solvent and proceed to Preparative HPLC purification.

References

-

NIH PubMed Central (PMC). Chemical glycosylation in the synthesis of glycoconjugate antitumour vaccines. Retrieved from:[Link][1]

-

MDPI (Molecules). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (January 21, 2025). Retrieved from:[Link][2]

Sources

Engineering O-Glycosylated Peptides: A Technical Guide to Fmoc-Thr(Glc(OAc)4)-OH Integration

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: N-α-Fmoc-O-β-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-L-threonine (CAS: 130548-92-4)

Executive Summary & Structural Paradigm

The synthesis of complex post-translationally modified peptides requires specialized building blocks that can withstand the rigorous conditions of solid-phase peptide synthesis (SPPS). N-α-Fmoc-O-β-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-L-threonine , commonly abbreviated as Fmoc-Thr(β-D-Glc(OAc)4)-OH, serves as the premier molecular tool for integrating O-linked glucose into synthetic peptides[1].

From a structural engineering perspective, this building block is designed as a self-contained, orthogonally protected system:

-

The Fmoc Group: Provides transient protection of the α-amino group. It is base-labile, allowing for iterative peptide elongation without exposing the acid-stable glycosidic bond to premature cleavage[2].

-

The Tetra-O-Acetyl (OAc) Groups: The four hydroxyl groups on the glucopyranosyl ring are masked with acetyl esters. Causality: This prevents the hydroxyls from acting as nucleophiles during the highly reactive coupling phases, eliminating the risk of uncontrolled branching.

-

The β-Glycosidic Linkage: Mimics the native biological stereochemistry of mammalian O-glucosylation, ensuring that downstream folding assays or receptor-binding studies utilize biologically accurate substrates[3].

Table 1: Physicochemical and Handling Parameters

| Parameter | Specification | Functional Causality in SPPS |

| Formula / MW | C₃₃H₃⟮NO₁₄ / 671.65 g/mol | High molecular weight and bulk dictate slower coupling kinetics. |

| CAS Number | 130548-92-4 | Primary identifier for quality assurance[1]. |

| Anomeric Purity | >95% β-anomer | Essential for proper secondary structure formation in synthesized glycopeptides. |

| Stability | Acid-stable, Base-sensitive | Guides the requirement for acid cleavage (TFA) and cautious base deprotection to prevent β-elimination. |

Biological Grounding: Modulating the Notch Signaling Pathway

O-glucosylation is not merely a structural anomaly; it is a vital regulatory switch in cellular development. The primary biological context for integrating O-glucosyl threonine into synthetic peptides is the study of Notch receptors [4].

Notch receptors possess an extracellular domain composed of up to 36 Epidermal Growth Factor (EGF)-like repeats. The enzyme POGLUT1 transfers glucose from UDP-glucose to specific serine or threonine residues within these repeats. Chemical synthesis utilizing Fmoc-Thr(β-D-Glc(OAc)4)-OH has conclusively demonstrated that proper O-glucosylation is mandatory for the EGF12 domain to achieve its correct oxidative folding conformation in the presence of calcium ions[3]. Without this glycosylation, over 50% of the synthesized EGF12 modules misfold[3].

Caption: Biological pathway of Notch receptor folding and activation modulated by specific O-glucosylation.

SPPS Workflow & Self-Validating Protocol

As an Application Scientist, I emphasize that handling glycosylated amino acids requires significant deviations from standard SPPS protocols. The major failure mode during the synthesis of O-glycopeptides is base-catalyzed β-elimination of the carbohydrate moiety during repetitive Fmoc removal cycles.

Methodology: High-Efficiency Coupling & Deprotection Workflow

Phase 1: Modified Fmoc Deprotection

-

Action: Treat the peptidyl-resin with a solution of 20% piperidine and 0.1 M HOBt in DMF for 2 × 5 minutes.

-

Causality: Unbuffered piperidine can induce β-elimination of the bulky acetylated sugar. The addition of HOBt slightly lowers the effective pH of the microenvironment, suppressing this elimination while permitting rapid Fmoc cleavage.

Phase 2: Low-Temperature Pre-Activation

-

Action: In a separate vial, dissolve 1.5 equivalents of Fmoc-Thr(β-D-Glc(OAc)4)-OH and 1.4 equivalents of HATU in minimal DMF. Add 3.0 equivalents of DIPEA at 0°C. Pre-activate for strictly 60 seconds.

-

Causality: Fmoc-Thr(β-D-Glc(OAc)4)-OH is highly cost-intensive; thus, we lower the standard 4.0 eq excess to 1.5 eq. To compensate, we use the highly efficient HATU activator. Pre-activating at 0°C prevents the formation of oxazolone intermediates, effectively arresting α-carbon epimerization.

Phase 3: Extended Resin Coupling

-

Action: Transfer the activated mixture to the resin. Shake gently at room temperature for 120–180 minutes.

-

Causality: The steric bulk of the tetra-O-acetyl-glucopyranosyl moiety profoundly limits diffusion and access to the N-terminal amine on the solid support. Extended coupling times compensate for this spatial hindrance. Monitor completion via a Kaiser test.

Phase 4: Global Cleavage & Deacetylation (Zemplén Transesterification)

-

Action: Cleave using 95% TFA, 2.5% TIS, 2.5% H₂O for 2 hours. After lyophilizing the crude peptide, dissolve in dry Methanol. Add a catalytic amount of Sodium Methoxide (NaOMe) to reach pH 9–10. Stir for 60 minutes, then neutralize with acetic acid.

-

Causality: The TFA cleaves the peptide from the resin but leaves the O-acetyl groups intact (as they are acid-stable). Hydrazine or methanolic ammonia can cause backbone degradation. Zemplén transesterification (NaOMe/MeOH) safely and cleanly removes the protective acetyl esters to yield the native O-glucosyl peptide.

Caption: Specialized solid-phase synthesis workflow for incorporating O-glucosylated threonine.

Quantitative Analysis of Coupling Dynamics

To validate the experimental protocol, various coupling agents must be evaluated against their efficiency, epimerization risk, and impact on β-elimination.

Table 2: Coupling Activator Comparison for Glycosylated Building Blocks

| Activator System | Typical Yield (1.5 eq) | Epimerization Risk | β-Elimination Risk | Application Notes |

| HATU / DIPEA | >95% | Low (if pre-activated at 0°C) | Moderate | Industry Standard. Ideal for hindered building blocks; requires strict temp control. |

| DIC / Oxyma | 90 - 95% | Very Low | Low | Preferred for Scale-up. Mild reaction profile perfectly suited for sensitive O-glycans. |

| HBTU / DIPEA | 75 - 80% | Moderate | High | Not Recommended. Slower kinetics often result in incomplete coupling and side reactions. |

References

- Sussex Research Laboratories Inc. "GA531000: Fmoc-Thr(Glc(Ac)4-β-D)-OH | 130548-92-4". Sussex-research.com.

- AltaBioscience. "Fmoc Amino Acids for SPPS". Altabioscience.com.

- Biochemistry (ACS Publications). "Chemical Synthesis Demonstrates That Dynamic O-Glycosylation Regulates the Folding and Functional Conformation of a Pivotal EGF12 Domain of the Human NOTCH1 Receptor". ACS.org.

- Proceedings of the National Academy of Sciences (PNAS). "Differential O-glucose elongation on a specific EGF repeat within the canonical ligand–binding domain regulates DLL1/4-NOTCH1 signaling". PNAS.org.

Sources

Engineering O-Linked Glycopeptides: A Technical Guide to Building Blocks and Chemical Synthesis

Executive Summary

The structural complexity and micro-heterogeneity of naturally isolated glycoproteins pose significant bottlenecks for drug development and structural biology. To study or weaponize specific glycoforms—such as the tumor-associated Tn antigen or mucin-type O-glycans—researchers must construct them chemically. As a Senior Application Scientist, I designed this guide to provide a causal, deep-dive methodology into the "Building Block Approach" for synthesizing O-linked glycopeptides via Solid-Phase Peptide Synthesis (SPPS).

The Chemical Logic of O-Linked Building Blocks

Synthesizing O-linked glycopeptides requires a delicate balance of orthogonal protecting groups. The linkage between the carbohydrate and the amino acid (typically Serine or Threonine) is an O-glycosidic ether bond, which is highly susceptible to base-catalyzed degradation (

Protecting Group Causality

-

Fmoc vs. Boc Strategy : Glycopeptide SPPS is overwhelmingly executed using the fluorenylmethyloxycarbonyl (Fmoc) strategy. The older Boc-SPPS methodology requires repeated treatments with strong acids (e.g., Trifluoroacetic acid) to remove the Boc group, which rapidly cleaves the vulnerable O-glycosidic linkages[1]. Fmoc deprotection utilizes a mild base (piperidine), ensuring the glycosidic bond survives the iterative chain elongation.

-

Peracetylation of Glycans : The hydroxyl groups on the carbohydrate moiety must be masked during SPPS to prevent them from acting as rogue nucleophiles during amino acid coupling. Peracetylation (Ac) is the industry standard because acetyl groups are stable under Fmoc SPPS conditions but can be removed orthogonally using mild nucleophiles (like hydrazine) before the final cleavage from the resin[2].

Caption: Logic pathway comparing biological isolation versus chemical synthesis of O-linked glycopeptides.

Quantitative Profiles of Common Building Blocks

To ensure economical and efficient synthesis, the equivalents of glycosylated building blocks must be carefully controlled. Because these blocks are technically challenging to synthesize, driving coupling to completion with minimal excess is paramount.

Table 1: Specifications of Key O-Linked Building Blocks

| Building Block | Sugar Motif | Exact Mass (Da) | Ideal Coupling Reagent | Eq. Required |

| Fmoc-Ser( | Core Tn Antigen | 670.24 | DIC/Oxyma | 1.5 - 2.0 |

| Fmoc-Thr( | Core Tn Antigen | 684.25 | DIC/Oxyma | 1.5 - 2.0 |

| Fmoc-Ser( | O-GlcNAc | 670.24 | DIC/Oxyma | 2.0 - 3.0 |

Fmoc-SPPS Workflow and Logic

Caption: Stepwise Fmoc-SPPS workflow for incorporating O-linked glycopeptide building blocks.

Step-by-Step Synthesis Protocols

The following protocol describes a self-validating, highly optimized workflow for incorporating an Fmoc-Ser(GalNAc(Ac)3)-OH building block into a growing peptide chain.

A. Resin Preparation and Fmoc Deprotection

-

Swelling : Swell Rink Amide or Wang resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes[3].

-

Deprotection : Treat the resin with 20% Piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes[3].

-

Causality Check : Piperidine can initiate

-elimination if O-glycans are already present on the chain. By keeping the exposure strictly to 20 minutes and washing immediately with DMF (5x) and Dichloromethane (DCM) (3x), degradation is mitigated.

B. Glycosylated Amino Acid Coupling

The Risk : Coupling reagents like HATU require a strong tertiary amine base (e.g., DIPEA). The presence of DIPEA strongly promotes

-

Activation : Dissolve 0.15 mmol (1.5 equivalents) of Fmoc-Ser(GalNAc(Ac)3)-OH and 0.15 mmol of Oxyma in 2-MeTHF or DMF. Add 0.15 mmol of DIC. Allow pre-activation for 3 minutes.

-

Coupling : Add the activated complex to the resin and agitate for 10 to 60 minutes at room temperature.

-

Validation (Self-Validating System) : Perform a standard Kaiser test. A negative result (yellow beads) confirms quantitative coupling without the need for destructive microwave heating, which exacerbates acetyl transfer and epimerization.

Deacetylation and Cleavage (Orthogonal Protocol)

If the glycopeptide is globally cleaved with Trifluoroacetic Acid (TFA) while the sugar acetates are still attached, the resulting lipophilic intermediate is exceedingly difficult to purify from scavengers. Therefore, we perform on-resin deacetylation[2].

-

On-Resin Deacetylation : Treat the fully elongated, Fmoc-deprotected resin with 5-10% Hydrazine Acetate in DMF or employ Zemplén conditions (catalytic NaOMe in Methanol) for 2 to 4 hours[2][4].

-

Washing : Wash thoroughly with DMF, Methanol, and DCM to eliminate all hydrazine traces.

-

Global Cleavage : Treat the resin with a standard cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2.5 hours[5].

-

Precipitation : Filter the cleavage mixture into cold diethyl ether and centrifuge to pellet the crude, fully deprotected O-linked glycopeptide[5].

Analytical Validation

Verification of structural integrity is strictly required prior to biochemical assays.

-

RP-HPLC : Run the crude precipitate through a C18 Reverse-Phase HPLC. Acetate-free glycopeptides will elute earlier than standard peptides due to the high hydrophilicity of the exposed sugar hydroxyls.

-

High-Resolution LC-MS : Confirm the exact mass. A loss of 18 Da (

) or 203 Da (GalNAc) during mass spectrometry usually indicates that -

NMR Spectroscopy : 1H-NMR and 2D-NOESY are utilized to confirm the stereochemistry (

vs

References

-

Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides. RSC Publishing.[Link]

-

CNS active O-linked glycopeptides. PMC (NIH).[Link]

-

Rapid building block-economic synthesis of long, multi- O -GalNAcylated MUC5AC tandem repeat peptides. Chemical Science (RSC Publishing).[Link]

-

Chemical Synthesis of a Glycopeptide Derived from Skp1 for Probing Protein Specific Glycosylation. PMC (NIH).[Link]

Sources

- 1. Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04392A [pubs.rsc.org]

- 2. CNS active O-linked glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemical Synthesis of a Glycopeptide Derived from Skp1 for Probing Protein Specific Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Safeguarding the Sugar Code: A Technical Guide to the Stability and Storage of Fmoc-Glycosylated Amino Acids

Introduction: The Critical Role of Glycosylated Building Blocks

In the intricate world of peptide science and therapeutic development, glycopeptides represent a frontier of immense potential. These complex molecules, where carbohydrate moieties are covalently linked to a peptide backbone, are central to understanding and modulating a vast array of biological processes, from cell-cell recognition and immune responses to protein folding and stability. The synthesis of these vital research tools, particularly through Solid-Phase Peptide Synthesis (SPPS), relies on the quality and integrity of their constituent building blocks: the glycosylated amino acids.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern SPPS, prized for its lability under mild basic conditions, which allows for an orthogonal protection strategy.[][2] When this chemistry is applied to the synthesis of glycopeptides, Fmoc-glycosylated amino acids become the reagents of choice.[][3] However, the inherent complexity of these molecules—a trifecta of an amino acid, a carbohydrate, and a labile protecting group—introduces unique challenges regarding their stability and storage. This guide provides an in-depth analysis of the factors governing the stability of Fmoc-glycosylated amino acids, offering field-proven insights and protocols to ensure their integrity from vial to final peptide.

I. The Chemical Landscape: Understanding Inherent Instabilities

The stability of an Fmoc-glycosylated amino acid is a function of its three core components. Degradation can occur at the N-terminal Fmoc group, the glycosidic linkage, or the amino acid side chain. Understanding these potential degradation pathways is paramount to establishing effective storage and handling protocols.

The Base-Lability of the Fmoc Group

The Fmoc group is designed for removal by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2][4] This reaction proceeds via a β-elimination mechanism.[] While this is a desirable feature during synthesis, it also represents a primary instability concern during storage. Traces of basic impurities in solvents or on glassware, or even the presence of free amino groups from other degraded molecules, can catalyze the premature cleavage of the Fmoc group.[5] This leads to the formation of the free amine of the glycosylated amino acid, which can cause double insertions or other side reactions during peptide synthesis.

The Fragility of the Glycosidic Bond

Glycosidic bonds, which link the sugar moiety to the amino acid, are susceptible to hydrolysis under acidic conditions.[6][7][8] While Fmoc-amino acids are generally stored as solids and not in acidic solutions, exposure to atmospheric moisture over time can create a microenvironment conducive to slow hydrolysis, especially for hygroscopic compounds. The stability of the glycosidic bond can also be influenced by the nature of the sugar and its protecting groups.

β-Elimination in O-Glycosylated Amino Acids

A significant concern, particularly for O-glycosylated serine and threonine derivatives where the glycan is attached to the β-carbon of the amino acid, is the potential for base-catalyzed β-elimination. This reaction would result in the loss of the glycan and the formation of a dehydroamino acid residue. However, studies have shown that during Fmoc-SPPS, even with bases like DBU, β-elimination is not a significant side reaction.[9] This suggests that under typical storage conditions, this degradation pathway may be less of a concern than Fmoc group hydrolysis.

The Role of Glycan Protecting Groups

To prevent side reactions during peptide synthesis, the hydroxyl groups of the carbohydrate moiety are often protected, commonly with acetyl (Ac) groups. The stability of these protecting groups is crucial. Fortunately, studies have demonstrated that acetyl groups are stable under the standard basic conditions used for Fmoc removal, such as 20% piperidine in DMF, and even under harsher conditions like 40% piperidine.[10][11] The O-glycosidic linkage and O-acetyl protection in building blocks like Fmoc-Ser(Ac3AcNH-α-Gal)-OH are stable to both piperidine and the trifluoroacetic acid (TFA) used for final cleavage from the resin.

Below is a diagram illustrating the primary potential degradation pathways for an O-linked Fmoc-glycosylated amino acid.

Caption: Potential degradation pathways for Fmoc-glycosylated amino acids.

II. Optimal Storage and Handling: A Self-Validating System

Proper storage and handling are the most critical factors in preserving the integrity of Fmoc-glycosylated amino acids. The following recommendations are synthesized from supplier data and established laboratory best practices.

Storage Conditions

The primary enemies of stability for these compounds are temperature, moisture, and light.

| Form | Storage Duration | Recommended Temperature | Key Considerations |

| Solid (Lyophilized Powder) | Long-Term (> 1 month) | -20°C or below | Store in a tightly sealed, opaque container in a desiccator.[5][12] |

| Short-Term (< 1 month) | 2°C to 8°C | Keep dry and protected from light.[5] | |

| Solution | Up to 1 month | -20°C | Aliquot to avoid repeated freeze-thaw cycles.[5][13] |

| Up to 6 months | -80°C | Use high-purity, anhydrous solvents.[13] Aliquot for single use. |

Expert Insight: While some standard Fmoc-amino acids can be stored for short periods at room temperature, the increased complexity and cost of glycosylated derivatives warrant more stringent precautions. Long-term storage at -20°C in a desiccator is the gold standard for the solid material. For solutions, preparing single-use aliquots and storing them at -80°C is highly recommended to minimize degradation from both freeze-thaw cycles and prolonged exposure to solvent impurities.[5][13]

Handling Protocols

A self-validating handling protocol minimizes exposure to deleterious conditions.

-

Equilibration: Before opening a refrigerated or frozen vial of the solid compound, always allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the powder.

-

Inert Atmosphere: If possible, handle the solid under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

-

Weighing: Weigh the desired amount quickly and reseal the container promptly.

-

Dissolution: Dissolve the compound in high-purity, anhydrous, peptide-synthesis-grade solvent immediately before use. The presence of impurities, particularly amines or water, in solvents like DMF can accelerate degradation in solution.[5]

-

Light Protection: The Fmoc group is sensitive to light, especially in solution.[] Protect solutions from direct light by using amber vials or wrapping vials in foil.

The logical workflow from storage to use is depicted below.

Caption: Recommended workflow for handling Fmoc-glycosylated amino acids.

III. Quality Control and Stability Assessment: The Role of Analytical Chemistry

Routine quality control is essential to ensure the purity of Fmoc-glycosylated amino acids, both upon receipt and after prolonged storage. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.

Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

RP-HPLC is the workhorse method for assessing the chemical purity of these building blocks.[14] It can effectively separate the intact Fmoc-glycosylated amino acid from many common impurities, such as the free amine resulting from premature Fmoc deprotection.

Experimental Protocol: General RP-HPLC Method

-

Objective: To determine the chemical purity and identify potential degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm (for the Fmoc group).

-

Sample Preparation: Dissolve a small amount of the compound in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Chiral HPLC for Enantiomeric Purity

The presence of the undesired D-enantiomer can lead to the formation of diastereomeric peptides, which are often difficult to purify and can have altered biological activity.[14] Chiral HPLC is necessary to separate and quantify the enantiomers.

Experimental Protocol: Chiral HPLC Method

-

Objective: To determine the enantiomeric purity of the Fmoc-glycosylated amino acid.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as those coated with cellulose or amylose derivatives.[3]

-

Mobile Phase: Typically a mixture of hexane/isopropanol or a reversed-phase eluent system, depending on the specific CSP and analyte.

-

Flow Rate: As recommended by the column manufacturer.

-

Detection: UV absorbance at 265 nm.

-

Data Analysis: Integrate the peak areas for both the L- and D-enantiomers to calculate the enantiomeric excess (% ee).

Mass Spectrometry for Identification of Degradation Products

When HPLC analysis reveals the presence of impurities, mass spectrometry (MS) is an invaluable tool for their identification.[15] By coupling LC to a mass spectrometer (LC-MS), one can obtain the mass of the impurity peak, which provides critical clues to its structure. For example, a mass corresponding to the glycosylated amino acid minus the mass of the Fmoc group (222.24 Da) would confirm premature deprotection. A mass corresponding to the Fmoc-amino acid without the glycan would indicate hydrolysis of the glycosidic bond.

IV. Conclusion: Ensuring Synthetic Success Through Vigilant Stewardship

Fmoc-glycosylated amino acids are sophisticated and powerful reagents that enable the exploration of the glycosciences. Their successful application in the synthesis of high-quality glycopeptides is directly dependent on their purity and integrity. By understanding their inherent chemical liabilities and implementing rigorous storage and handling protocols, researchers can safeguard these valuable building blocks from degradation. A disciplined approach, combining cold, dry, and dark storage with meticulous handling and routine analytical verification, forms a self-validating system that ensures the reliability of these critical compounds and, ultimately, the success of complex glycopeptide synthesis campaigns.

References

-

Acetyl group for proper protection of β-sugar-amino acids used in SPPS. PMC. [Link]

-

Safety Data Sheet Fmoc-Ser-OPac. AAPPTec. [Link]

-

Peptide handling & storage guidelines. sb-PEPTIDE. [Link]

-

Susceptibility of glycans to beta-elimination in Fmoc-based O-glycopeptide synthesis. International Journal of Peptide and Protein Research. [Link]

-

Acetyl group for proper protection of β-sugar-amino acids used in SPPS. PubMed. [Link]

-

Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules. [Link]

-

Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. MDPI. [Link]

-

HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

-

Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]

-

Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Semantic Scholar. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

Distinct roles of N- and O-glycans in cellulase activity and stability. PNAS. [Link]

-

Protein Glycosylation Investigated by Mass Spectrometry: An Overview. PMC. [Link]

-

N-linked vs O-linked Glycosylation Analysis. Creative Biolabs. [Link]

-

9.7: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

-

Hydrolysis Of The Glycoside Linkage. Jack Westin. [Link]

-

Efficient synthesis of O-glycosylated amino acids. PMC. [Link]

-

The Glycosidic Bond. A Level Biology. [Link]

-

Mass Spectrometry for Post-Translational Modifications. NCBI. [Link]

-

Glycosidic bond. Khan Academy. [Link]

-

Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. [Link]

-

What Are the Key Differences Between N-Linked and O-Linked Glycosylation?. News-Medical. [Link]

Sources

- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 3. phenomenex.com [phenomenex.com]

- 4. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jackwestin.com [jackwestin.com]

- 7. savemyexams.com [savemyexams.com]

- 8. Khan Academy [khanacademy.org]

- 9. Susceptibility of glycans to beta-elimination in Fmoc-based O-glycopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetyl group for proper protection of β-sugar-amino acids used in SPPS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetyl group for proper protection of β-sugar-amino acids used in SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

The Pivotal Role of Glycosylated Amino Acids in Chemical Glycobiology

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding Glycosylation with Chemical Precision

Protein glycosylation, the covalent attachment of carbohydrate structures (glycans) to amino acid side chains, is one of nature's most profound and complex post-translational modifications.[1][2][3] This process is fundamental to a vast array of biological functions, critically influencing protein folding and stability, mediating cell-cell recognition, and governing immunogenicity.[1][4][5][6][7] However, the study of glycoproteins is persistently hampered by a significant challenge: the micro-heterogeneity of glycan structures. A single protein isolated from a natural source can exist as a mixture of numerous "glycoforms," each bearing a different glycan structure, which complicates the attribution of a specific function to a particular carbohydrate moiety.[8][9]

This guide delves into the world of chemical glycobiology, where the synthesis of precisely defined glycosylated amino acids provides the foundational tools to overcome this heterogeneity. These molecules are the essential, chemically unambiguous building blocks for the bottom-up synthesis of homogeneous glycopeptides and glycoproteins.[8][10][][12] By constructing these complex biomolecules with atom-level precision, researchers can definitively investigate the structure-function relationships of glycans, paving the way for novel therapeutics, advanced diagnostics, and a deeper understanding of biology itself.

Section 1: The Synthetic Chemist's Toolkit: Crafting Glycosylated Amino Acid Building Blocks

The cornerstone of chemical glycobiology is the ability to synthesize glycosylated amino acids in a pure, scalable, and stereocontrolled manner. The primary challenge lies in forming the correct anomeric linkage (α or β) between the sugar and the amino acid, all while orchestrating a complex array of protecting groups to prevent unwanted side reactions. These building blocks must be designed for seamless integration into subsequent peptide synthesis protocols, most commonly Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS).

Key Synthetic Strategies for Glycoamino Acid Construction

1. O-Linked Glycoamino Acids (Serine/Threonine): The synthesis of O-glycans, linked to the hydroxyl groups of serine or threonine, is a mature field. The strategy hinges on activating the anomeric carbon of a protected sugar and promoting its reaction with a protected serine or threonine derivative.

-

Causality in Experimental Design: The choice of protecting groups is paramount. The amino group of the amino acid is typically protected with Fmoc, which is base-labile and orthogonal to the acid-labile protecting groups on the peptide's side chains. The sugar's hydroxyl groups are commonly protected as acetyl (Ac) or benzoyl (Bz) esters.[10][13] These are stable during peptide synthesis but can be removed post-synthesis using basic conditions (e.g., hydrazine or sodium methoxide). The choice of a "participating" protecting group at the C2 position of the sugar (like an acetyl group) is a critical mechanistic choice to direct the stereochemical outcome. The neighboring group participation of the C2-acetyl group's carbonyl oxygen shields one face of the oxocarbenium ion intermediate, leading exclusively to the formation of the 1,2-trans-glycosidic bond (e.g., a β-linkage for glucose or galactose).

A cost-effective and efficient route to O-glycosylated amino acids suitable for Fmoc-SPPS can be achieved in just two or three steps from commercially available peracetylated sugars.[14][15]

2. N-Linked Glycoamino Acids (Asparagine): N-linked glycans, attached to the side-chain amide of asparagine, are vital for protein folding and quality control in the endoplasmic reticulum.[4] Their synthesis is more complex than that of O-linked counterparts.

-

The Kochetkov Amination: A highly effective method involves the conversion of a protected oligosaccharide into a glycosyl amine.[8] This intermediate is then coupled to the side-chain carboxylic acid of a suitably protected aspartic acid derivative. Microwave-assisted protocols have been shown to dramatically accelerate this key amination step, making the synthesis of these crucial building blocks more efficient and scalable.[8][16]

3. S- and C-Linked Glycoamino Acids: The Non-Hydrolyzable Mimetics: To study the roles of glycosylation in environments where enzymatic degradation is a concern, chemists have developed stable analogs. S-linked and C-linked glycoamino acids replace the natural oxygen or nitrogen atom of the glycosidic bond with a sulfur or carbon atom, respectively.[17][18][19]

-

Mechanistic Advantage: This substitution renders the linkage resistant to hydrolysis by glycosidase enzymes.[20][21] This stability is invaluable for developing glycopeptide-based drugs with longer in-vivo half-lives and for creating probes to trap and study glycan-binding proteins without substrate turnover. The synthesis of S-glycoamino acids can be efficiently performed on a solid support using a sugar 1-thiolate to displace an activated iodo-amino acid derivative.[17]

4. Chemoenzymatic Synthesis: Harnessing Nature's Specificity: While chemical synthesis offers unparalleled control, constructing large, branched oligosaccharides can be arduous. Chemoenzymatic strategies offer a powerful hybrid approach. A core glycopeptide is first assembled using chemical methods (like SPPS), and then specific glycosyltransferase enzymes are used to sequentially add further sugar residues.[9][22]

-

Rationale: Glycosyltransferases are exquisitely specific, catalyzing the formation of a single type of glycosidic linkage with perfect stereocontrol, thereby bypassing complex protecting group manipulations required in purely chemical synthesis.[6][23][24] This approach combines the flexibility of chemical synthesis with the efficiency and precision of enzymatic catalysis.

Visualizing a Chemoenzymatic Workflow

The following diagram illustrates a typical chemoenzymatic strategy for elaborating a core glycopeptide.

Caption: A chemoenzymatic workflow combining chemical SPPS to create a core glycopeptide, followed by enzymatic steps using glycosyltransferases to build a complex glycan structure.

Section 2: From Building Block to Bioprobe: Solid-Phase Glycopeptide Synthesis (SPPS)

With a library of protected glycoamino acids in hand, the next step is their incorporation into a peptide chain. Fmoc-based SPPS is the method of choice for this task.[13] The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

The SPPS Workflow for Glycopeptides

The standard SPPS cycle of deprotection and coupling is adapted for glycopeptides. However, the incorporation of bulky, sterically hindered glycoamino acids presents unique challenges.

-

The Causality of Inefficient Coupling: The large, protected glycan moiety on the amino acid building block can physically obstruct its approach to the free amine of the growing peptide chain on the resin.[23] This steric hindrance can lead to incomplete or slow coupling reactions. To overcome this, chemists often employ more potent coupling reagents (e.g., HATU, HCTU) and may need to perform "double couplings," where the reaction is repeated to ensure it proceeds to completion.[8]

-

The Specter of Epimerization: A significant risk during the activation of any amino acid is epimerization—the inversion of stereochemistry at the α-carbon. This risk is notably enhanced for glycoamino acids.[25] Mechanistically, the activating agent, in the presence of a base, can facilitate the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to racemization. Studies have shown that for glycosylated serine derivatives, this side reaction can be substantial.[25] The choice of base is therefore critical; less-hindered bases can exacerbate the problem, while bulkier, non-nucleophilic bases like 2,4,6-trimethylpyridine (TMP) have been shown to suppress epimerization while maintaining high coupling efficiency.[25]

Visualizing the Glycopeptide SPPS Cycle

Caption: The solid-phase peptide synthesis (SPPS) cycle adapted for glycopeptides, highlighting the critical coupling step involving the glycosylated amino acid building block.

Protocol: Fmoc-SPPS of a Simple Tn-Antigen Glycopeptide

This protocol describes the manual synthesis of a short peptide containing the tumor-associated Tn antigen (GalNAc-α-Ser).

-

Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (loading ~0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a fritted syringe reactor.

-

Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes. Drain. Repeat with a fresh 2 mL portion of the piperidine solution for 15 minutes. Drain.

-

Washing: Wash the resin thoroughly with DMF (5 x 2 mL), Dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).

-

Amino Acid Coupling (Non-glycosylated):

-

Prepare the coupling solution: In a separate vial, dissolve a non-glycosylated Fmoc-amino acid (4 equivalents relative to resin loading), HCTU (3.9 eq), and DIPEA (8 eq) in 1.5 mL of DMF.

-

Add the activated amino acid solution to the resin. Agitate for 1 hour.

-

Drain and wash as in step 3. Perform a Kaiser test to confirm the absence of free amines.

-

-

Glycoamino Acid Coupling (Critical Step):

-

Prepare the coupling solution: Dissolve Fmoc-Ser(Ac₃GalNAcα)-OH (2.5 eq), HATU (2.4 eq), and 2,4,6-trimethylpyridine (TMP) (5 eq) in 1.5 mL of DMF. Rationale: Using a lower excess of the expensive glycoamino acid with a stronger activator (HATU) and a non-epimerizing base (TMP) provides a balance of efficiency and stereochemical fidelity.[25]

-

Add the solution to the resin. Agitate for 4 hours.

-

Drain and wash. A Kaiser test may be sluggish; if in doubt, perform a second coupling (double coupling).

-

-

Repeat Cycles: Repeat steps 2-4 for any remaining amino acids in the sequence.

-

Final Cleavage and Deprotection:

-

After the final Fmoc deprotection and washing, dry the resin under vacuum.

-

Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. Caution: TFA is highly corrosive.

-

Add 2 mL of the cleavage cocktail to the resin and agitate for 3 hours. This cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Trt).

-

Filter the solution away from the resin into a cold solution of diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and dry the peptide pellet.

-

-

Glycan Deprotection: To remove the acetyl groups from the sugar, dissolve the crude peptide in a minimal amount of methanol and add a catalytic amount of sodium methoxide. Monitor by HPLC and quench with acid once the reaction is complete.

-

Purification: Purify the final glycopeptide by reverse-phase HPLC.

Section 3: Quality Control: Characterization of Glycosylated Molecules

The central advantage of chemical synthesis is the creation of homogeneous products. Therefore, rigorous analytical characterization is not just a final step but an integral part of the workflow to validate the structure and purity of the synthesized glycoamino acids and glycopeptides.[26]

| Analytical Technique | Primary Application in Glycopeptide Analysis | Key Insights Provided |

| Mass Spectrometry (MS) | Mass verification, sequence confirmation, and localization of glycosylation. | ESI-MS: Provides the accurate molecular weight of the intact glycopeptide. MS/MS (CID/HCD): Fragments the peptide backbone (b- and y-ions) to confirm the amino acid sequence. Crucially, it also generates diagnostic carbohydrate oxonium ions (e.g., m/z 204 for HexNAc, m/z 366 for Hex-HexNAc), which are definitive proof of glycosylation.[27][28] |

| NMR Spectroscopy | Unambiguous structural elucidation and stereochemical assignment. | ¹H and ¹³C NMR: Confirms the covalent structure. The chemical shift and coupling constant of the anomeric proton (H-1) are diagnostic for assigning the stereochemistry (α or β) of the glycosidic linkage.[26] |

| HPLC | Purity assessment and purification. | RP-HPLC: The workhorse for assessing the purity of the final product and for purification. HILIC: Particularly useful for separating different glycoforms or glycopeptides with subtle differences in their glycan moieties, as it separates based on hydrophilicity.[29] |

Section 4: Applications in Chemical Glycobiology and Drug Development

Synthetically produced, homogeneous glycopeptides are powerful tools that enable researchers to ask precise questions about the function of glycosylation.

1. Probing Fundamental Biological Processes:

-

Deciphering the "Glycan Code" in Protein Folding: By synthesizing a protein with and without a specific N-linked glycan, researchers can directly measure the glycan's contribution to thermodynamic stability and folding kinetics.[5][7] This helps explain how chaperones in the ER recognize specific glycan structures to ensure quality control.[1]

-

Mapping Cell-Surface Recognition: The adhesion of cancer cells or pathogens to host tissues is often mediated by cell-surface lectins binding to specific glycans on mucin proteins. Synthetic glycopeptides arrayed on a surface can be used to identify the precise glycan structures responsible for these interactions, providing targets for anti-adhesion therapies.[9]

-

Conformational Probes: The local peptide conformation is a critical determinant for whether a potential glycosylation site is actually modified by an enzyme.[30] Studies using synthetic peptides have shown that sequences capable of forming β-turns or other loop structures are preferred substrates for N-glycosyltransferases, as this conformation facilitates a key hydrogen bond interaction within the recognition sequon.[31][32]

2. Driving Therapeutic and Diagnostic Innovation:

-

Cancer Vaccines: Many cancer cells display aberrant glycosylation patterns, presenting unique tumor-associated carbohydrate antigens (TACAs) like the Tn and sTn antigens.[25] Synthetic glycopeptides bearing these TACAs are being developed as vaccine candidates to train the immune system to recognize and attack tumor cells.[]

-

Enhancing Peptide Drug Properties: Many peptide-based drugs suffer from poor metabolic stability and rapid clearance. Glycosylation is a proven strategy to improve their pharmacokinetic profiles.[2] Attaching glycans can increase solubility, shield the peptide backbone from proteolytic degradation, and improve in-vivo half-life, turning a promising but impractical peptide into a viable drug candidate.[10][33]

Visualizing an Application: Glycopeptide as an Enzyme Substrate

Caption: Workflow showing how a synthetic glycopeptide is used as a defined substrate to characterize the activity and kinetics of a glycosidase enzyme.

Conclusion and Future Outlook

Glycosylated amino acids are far more than mere chemical curiosities; they are the enabling molecules at the heart of modern chemical glycobiology. Their synthesis and incorporation into peptides provide researchers with molecular probes of unparalleled precision, allowing the complex world of protein glycosylation to be dissected one glycan at a time.

The future of the field is bright, with ongoing research focused on developing even more efficient and stereoselective synthetic methods. The design of novel, non-natural glycoamino acids will expand the chemical space for creating probes and therapeutics with unique properties.[20] Furthermore, the integration of computational modeling and artificial intelligence with synthetic chemistry promises to accelerate the design-build-test cycle, leading to the rapid development of next-generation glycopeptide therapeutics and a more profound understanding of the glyco-code that governs life.[33]

References

-

Glycosylation - Wikipedia. Wikipedia. [Link]

-

Liu, M., et al. (2004). An Efficient Synthetic Route to Glycoamino Acid Building Blocks for Glycopeptide Synthesis. Organic Letters, 6(16), 2741–2744. [Link]

-

Bansal, N., et al. (2021). Chemoenzymatic Synthesis of Glycopeptides Bearing Galactose–Xylose Disaccharide from the Proteoglycan Linkage Region. Organic Letters, 23(6), 2029–2033. [Link]

-

Hummel, G., & Hindsgaul, O. (2000). Solid-Phase Synthesis of New S-Glycoamino Acid Building Blocks. Organic Letters, 2(14), 2159–2161. [Link]

-

Li, Y., et al. (2024). Effect of glycosylation on protein folding: From biological roles to chemical protein synthesis. Frontiers in Chemistry, 12. [Link]

-

Schubert, M., et al. (2014). Chemoenzymatic Synthesis of Glycopeptides to Explore the Role of Mucin 1 Glycosylation in Cell Adhesion. Chemistry - A European Journal, 20(43), 13998-14004. [Link]

-

Bexley, A. (2023). Role of N-linked Glycosylation in Protein Folding and Stability. Journal of Glycobiology. [Link]

-

Inazu, T., et al. (1999). Synthesis of a Glycopeptide Containing Oligosaccharides: Chemoenzymatic Synthesis of Eel Calcitonin Analogues Having Natural N-Linked Oligosaccharides. Journal of the American Chemical Society, 121(48), 11211–11223. [Link]

-

Li, Y., et al. (2018). Chemoenzymatic synthesis of glycopeptides bearing rare N-glycan sequences with or without bisecting GlcNAc. Chemical Science, 9(40), 7834–7842. [Link]

-

Li, Y., et al. (2018). Chemoenzymatic synthesis of glycopeptides bearing rare N-glycan sequences with or without bisecting GlcNAc. Chemical Science, 9(40), 7834-7842. [Link]

-

Johnson, A. (2024). Protein Glycosylation: Classification, Mechanisms, Biological Roles, and Analytical Methods. The Biochemist Blog. [Link]

-

Hummel, G., & Hindsgaul, O. (2000). Solid-phase synthesis of new S-glycoamino acid building blocks. Organic Letters, 2(14), 2159-2161. [Link]

-

Shental-Bechor, D., & Levy, Y. (2017). Role of glycosylation in nucleating protein folding and stability. Biochemical Society Transactions, 45(4), 979-988. [Link]

-

Glyco-Amino Acids. AAPPTec. [Link]

-

Ross, J., et al. (2023). Efficient synthesis of O-glycosylated amino acids. Chemical Science, 14(15), 4013–4018. [Link]

-

Freeze, H. H., et al. (2022). Chemical Tools for Inhibiting Glycosylation. Essentials of Glycobiology, 4th edition. [Link]

-

Wooten, J. (2015). Glycosylation of Amino Acids and Efficient Synthesis of Glycosphingolipids. Georgia State University. [Link]

-

Dudkin, V. Y., et al. (2004). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 126(28), 8869–8876. [Link]

-

Hregular, A. D., et al. (2022). Chemical tools to study bacterial glycans: a tale from discovery of glycoproteins to disruption of their function. The Journal of Antibiotics, 75(12), 651–662. [Link]

-

Artola, M., et al. (2021). Advances in chemical probing of protein O-GlcNAc glycosylation: structural role and molecular mechanisms. Chemical Society Reviews, 50(16), 9136-9174. [Link]

-

Ross, J., et al. (2023). Efficient synthesis of O-glycosylated amino acids. Chemical Science, 14, 4013-4018. [Link]

-

Schumann, B. (2024). Chemical Precision Tools to Dissect Protein Glycosylation. Beilstein-Institut. [Link]

-

Synthesis of a Protected δ-Glyco-amino Acid Building Block for Incorporation into Peptide Chains. Thieme Connect. [Link]

-

van der Vorm, S., et al. (2018). Synthesis of C‐Glycosyl Amino Acid Building Blocks Suitable for the Solid‐Phase Synthesis of Multivalent Glycopeptide Mimics. Chemistry - A European Journal, 24(7), 1603-1613. [Link]

-

da Silva, D. A., et al. (2007). HPLC analysis of glycosylated amino acids. Journal of the Brazilian Chemical Society, 18(3). [Link]

-

Song, G., et al. (2012). Analytical technologies for identification and characterization of the plant N-glycoproteome. Frontiers in Plant Science, 3. [Link]

-

Powers, M., & Håkansson, K. (2021). Improving the Study of Protein Glycosylation with New Tools for Glycopeptide Enrichment. Methods in Molecular Biology, 2271, 1-16. [Link]

-

Bause, E., & Hettkamp, H. (1982). Conformational aspects of N-glycosylation of proteins. Studies with linear and cyclic peptides as probes. FEBS Letters, 141(2), 224-228. [Link]

-

Bause, E. (1983). Structural requirements of N-glycosylation of proteins. Studies with proline peptides as conformational probes. Biochemical Journal, 209(2), 331–336. [Link]

-

Kiessling, L. L., & Splain, R. A. (2001). Chemical Glycobiology. Science, 291(5512), 2353–2356. [Link]

-

Bao, C., & Wang, D. (2023). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. International Journal of Molecular Sciences, 24(17), 13548. [Link]

-

De, S., & Barchi, J. J. (2021). Chemical Glycosylation and Its Application to Glucose Homeostasis-Regulating Peptides. Frontiers in Chemistry, 9. [Link]

-

Chandler, K. B., & Costello, C. E. (2020). Current Methods for the Characterization of O-Glycans. Journal of Proteome Research, 19(9), 3581–3596. [Link]

-

Kumar, V., & Singh, S. K. (2022). A Review of Recent Developments in Analytical Characterization of Glycosylation in Therapeutic Proteins. LCGC International. [Link]

-

Selected examples of C‐glycoamino acids and C‐glycopeptides. ResearchGate. [Link]

-

Chaffey, P. K., et al. (2017). Chemical Biology of Protein O-Glycosylation. Chemical Biology of Glycoproteins. [Link]

-

Glasscock, C. J., & DeLisa, M. P. (2021). Synthetic Glycobiology: Parts, Systems, and Applications. ACS Synthetic Biology, 10(4), 663–676. [Link]

-

Wang, Y., et al. (2022). Glycan Conformation in the Heavily Glycosylated Protein, CEACAM1. Biochemistry, 61(24), 2779–2788. [Link]

-

Madad, S., et al. (2022). Glycosylation increases active site rigidity leading to improved enzyme stability and turnover. Catalysis Science & Technology, 12(1), 101-109. [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Frontiers | Chemical Glycosylation and Its Application to Glucose Homeostasis-Regulating Peptides [frontiersin.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Glycosylation - Wikipedia [en.wikipedia.org]

- 5. Effect of glycosylation on protein folding: From biological roles to chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Role of glycosylation in nucleating protein folding and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youngin.com [youngin.com]

- 9. marioschubert.ch [marioschubert.ch]

- 10. peptide.com [peptide.com]

- 12. kiesslinglab.com [kiesslinglab.com]

- 13. bachem.com [bachem.com]

- 14. Efficient synthesis of O-glycosylated amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient synthesis of O-glycosylated amino acids - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 16. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Solid-phase synthesis of new S-glycoamino acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Chemoenzymatic synthesis of glycopeptides bearing rare N-glycan sequences with or without bisecting GlcNAc - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 25. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scielo.br [scielo.br]

- 27. Analytical technologies for identification and characterization of the plant N-glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Improving the Study of Protein Glycosylation with New Tools for Glycopeptide Enrichment | IntechOpen [intechopen.com]

- 29. chromatographyonline.com [chromatographyonline.com]

- 30. Glycosylation | Thermo Fisher Scientific - SG [thermofisher.com]

- 31. Conformational aspects of N-glycosylation of proteins. Studies with linear and cyclic peptides as probes - PMC [pmc.ncbi.nlm.nih.gov]

- 32. portlandpress.com [portlandpress.com]

- 33. Application of Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Note: A Practical Guide to the Incorporation of Fmoc-Thr(β-D-Glc(Ac)4)-OH in Solid-Phase Peptide Synthesis

Abstract

The synthesis of glycopeptides is a cornerstone of chemical biology and drug discovery, enabling the exploration of post-translational modifications that are critical to protein function. O-linked glycosylation, particularly on serine and threonine residues, plays a pivotal role in numerous biological processes. This guide provides a comprehensive protocol for the incorporation of the glycosylated building block, Fmoc-Thr(β-D-Glc(Ac)4)-OH, into peptide sequences using modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the rationale behind reagent selection, offer detailed step-by-step methodologies, and present a troubleshooting guide to navigate the unique challenges posed by sterically demanding glycosylated amino acids.

Introduction: The Significance of Glycopeptide Synthesis

Protein glycosylation is a ubiquitous and complex post-translational modification that profoundly influences protein folding, stability, and function.[1] The covalent attachment of sugar moieties to peptides can enhance bioavailability and facilitate transport across the blood-brain barrier, making glycopeptides highly attractive candidates for novel therapeutics.[2]

The most prevalent and reliable method for synthesizing O-linked glycopeptides is the "building block" approach, which utilizes pre-glycosylated amino acids in a standard Fmoc-SPPS workflow.[2][3] This strategy ensures precise control over the site and structure of the glycan. This document focuses on Fmoc-Thr(β-D-Glc(Ac)4)-OH, a key building block for introducing an O-linked, per-acetylated glucose moiety to a threonine residue.

The Glycosylated Building Block: Understanding Fmoc-Thr(β-D-Glc(Ac)4)-OH

Successful incorporation of this building block requires an understanding of its constituent parts and the function of its protecting groups.

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the Nα-amine during the coupling reaction. Its removal by a secondary amine like piperidine is a cornerstone of Fmoc/tBu chemistry, allowing for sequential amino acid addition.[4][5]

-

Per-acetylated Glycan (β-D-Glc(Ac)4): The hydroxyl groups of the glucose moiety are protected by acetyl (Ac) groups. This is critical for two reasons: 1) It prevents unwanted side reactions at the sugar hydroxyls during synthesis, and 2) It reduces the steric hindrance of the building block, which can improve coupling efficiency compared to an unprotected glycan.[6] These acetyl groups are stable to the acidic conditions used for final peptide cleavage but can be removed orthogonally under basic conditions post-synthesis.[2][7]

Caption: Structure of Fmoc-Thr(β-D-Glc(Ac)4)-OH.

Core Protocol: Solid-Phase Synthesis Workflow

This protocol assumes a standard manual or automated Fmoc-SPPS procedure. The key deviation lies in the coupling step for the glycosylated residue, which requires optimized conditions to overcome steric challenges.[8][9]

Caption: General workflow for glycopeptide synthesis.

Step-by-Step Methodology

-

Resin Preparation:

-

Standard Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes. Drain and repeat once.[3]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of Fmoc-Thr(β-D-Glc(Ac)4)-OH:

-

Rationale: Due to the steric bulk of the glycosylated residue, a standard coupling protocol may be inefficient. The use of a more potent coupling reagent and potentially extended reaction times are recommended to drive the reaction to completion.[9] Urionium/aminium salt-based reagents like HATU or HCTU are highly effective as they form more reactive OAt or O-6-ClBt esters, respectively.[11]

-

Procedure: i. In a separate vial, pre-activate the building block. Dissolve Fmoc-Thr(β-D-Glc(Ac)4)-OH (1.5–2.0 eq.), a coupling reagent such as HATU (1.45–1.9 eq.), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0–4.0 eq.) in DMF. ii. Allow the activation to proceed for 2-5 minutes. iii. Add the activated amino acid solution to the deprotected resin. iv. Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a qualitative test (e.g., Kaiser test) to detect any remaining free primary amines. A negative result (e.g., clear or yellow beads for the Kaiser test) indicates a complete reaction.

-

-

Capping (Recommended if Coupling is Incomplete):

-

If the monitoring test indicates incomplete coupling, it is advisable to "cap" the unreacted N-terminal amines to prevent the formation of deletion peptide impurities.

-

Wash the resin with DMF, then treat it with a capping solution (e.g., acetic anhydride and DIPEA in DMF, or a mixture of CH2Cl2:MeOH:DIPEA 17:2:1) for 30 minutes.[12]

-

-

Chain Elongation:

-

Repeat steps 2 and 3 (using standard conditions for non-glycosylated amino acids) to complete the peptide sequence.

-

Post-Synthesis: Cleavage and Global Deprotection

The final steps involve cleaving the glycopeptide from the resin and removing all protecting groups. This is a two-stage process due to the orthogonal nature of the acetyl and side-chain protecting groups.

| Table 1: Recommended Coupling Conditions for Fmoc-Thr(β-D-Glc(Ac)4)-OH | |||

| Coupling Reagent | Building Block (eq.) | Reagent (eq.) | Base (DIPEA) (eq.) |

| HATU | 1.5 - 2.0 | 1.45 - 1.9 | 3.0 - 4.0 |

| HCTU | 1.5 - 2.0 | 1.45 - 1.9 | 3.0 - 4.0 |

| COMU | 1.5 - 2.0 | 1.45 - 1.9 | 3.0 - 4.0 |

Stage 1: Acidic Cleavage from Resin

-

Rationale: A strong acid cocktail, typically based on trifluoroacetic acid (TFA), is used to cleave the peptide from the resin and simultaneously remove acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[13] The glycosidic bond and the acetyl groups on the sugar are stable under these conditions.[14]

-

Procedure:

-

After the final N-terminal Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, commonly TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v) . TIS acts as a scavenger to trap reactive cations.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude, acetylated glycopeptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitate by centrifugation, wash with cold ether, and dry. At this stage, the peptide can be purified by HPLC if desired.[6]

-

Stage 2: Basic Deacetylation of the Glycan (Zemplén Deacetylation)

-

Rationale: The acetyl groups are removed under basic conditions, most commonly using a catalytic amount of sodium methoxide in methanol.[6][7] This reaction is typically clean and high-yielding. Performing this step after cleavage and initial purification can simplify the final purification of the fully deprotected glycopeptide.[6][15]

-

Procedure:

-

Dissolve the crude or purified acetylated glycopeptide in anhydrous methanol (MeOH).

-

Cool the solution in an ice bath.

-

Add a freshly prepared solution of sodium methoxide (NaOMe) in MeOH dropwise until the pH reaches 9-10.

-

Stir the reaction at room temperature and monitor its progress by HPLC or Mass Spectrometry. The reaction is often complete within 1-4 hours.

-

Once complete, neutralize the reaction by adding a few drops of acetic acid or an acid-form ion-exchange resin.

-

Remove the solvent in vacuo. The resulting solid is the crude, fully deprotected glycopeptide.

-

| Table 2: Orthogonal Deprotection Strategy | |||

| Step | Reagent Cocktail | Conditions | Groups Removed |

| Fmoc Deprotection | 20% Piperidine / DMF | Room Temp, 2 x 10 min | Nα-Fmoc |

| Cleavage | TFA / TIS / H₂O (95:2.5:2.5) | Room Temp, 2-3 hours | Resin linkage, Boc, tBu, Trt, Pbf |

| Glycan Deacetylation | Catalytic NaOMe / MeOH | Room Temp, 1-4 hours | Acetyl (Ac) groups on sugar |

Purification and Characterization

-

Purification: The final deprotected glycopeptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[16][17]

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques. High-resolution mass spectrometry (MS) is essential to verify the correct molecular weight.[16][18] Tandem MS (MS/MS) can be used to confirm the peptide sequence and the site of glycosylation.[16][19]

Troubleshooting Guide

The synthesis of glycopeptides can present unique challenges. Below are common issues and recommended solutions.

Caption: Decision tree for common synthesis problems.

-

Issue: Incomplete Coupling of the Glyco-amino Acid

-

Indication: Positive Kaiser test after the scheduled coupling time.

-

Cause: Steric hindrance from the bulky glycosylated side chain is slowing the reaction rate.

-

Solution:

-

Double Couple: After the first coupling, drain and wash the resin, then repeat the coupling step with a fresh solution of activated Fmoc-Thr(β-D-Glc(Ac)4)-OH.

-

Increase Time/Temperature: Extend the coupling time to 4-6 hours. Microwave-assisted SPPS can also dramatically improve efficiency for difficult couplings.[20]

-

Change Reagent: If using a standard reagent like HBTU, switch to a more potent one like HATU or COMU for the glycosylated residue.[20][21]

-

-

-

Issue: β-Elimination Side Reaction

-

Indication: Mass spectrometry reveals a secondary product corresponding to the mass of the peptide minus the sugar moiety.

-

Cause: The α-proton of the Thr residue is acidic and can be abstracted under strongly basic conditions (like prolonged piperidine treatment), leading to elimination of the glycan. While this is less common with acetyl-protected glycans, it can still occur.[22]

-

Solution: Use milder Fmoc deprotection conditions for the residue immediately following the glyco-amino acid. A solution of 2% DBU / 2% piperidine in DMF can be effective.

-

Conclusion

The successful incorporation of Fmoc-Thr(β-D-Glc(Ac)4)-OH into synthetic peptides is readily achievable with careful optimization of the coupling step. By employing potent activating reagents, allowing for sufficient reaction time, and utilizing an orthogonal deprotection strategy, researchers can reliably access complex O-linked glycopeptides. These molecules are invaluable tools for investigating the intricate roles of glycosylation in biology and for developing next-generation peptide-based therapeutics.

References

Sources

- 1. Glycopeptides - Mass Spectrometry Analysis and Enrichment Techniques - Creative Proteomics Blog [creative-proteomics.com]

- 2. Frontiers | CNS active O-linked glycopeptides [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. Difficulties encountered during glycopeptide syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. jpt.com [jpt.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chemical Synthesis of Glycopeptides containing l-Arabinosylated Hydroxyproline and Sulfated Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glycopeptides Analysis - Creative Proteomics [creative-proteomics.com]

- 18. aspariaglycomics.com [aspariaglycomics.com]

- 19. Glycopeptide Analysis, Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bachem.com [bachem.com]

- 21. luxembourg-bio.com [luxembourg-bio.com]

- 22. Removal of Acyl Protective Groups from Glycopeptides: Base Does Not Epimerize Peptide Stereocenters, and beta-Elimination Is Slow - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of acetylated threonine derivatives in cancer research

Application Note & Protocol Guide: Applications of Acetylated Threonine Derivatives in Cancer Research

Target Audience: Senior Researchers, Assay Scientists, and Oncology Drug Developers Subject: Biochemical causality, quantitative profiling, and experimental protocols for acetylated threonine (N-acetyl-threonine / O-acetyl-threonine) applications.

Executive Summary & Biochemical Causality

The post-translational modification and metabolomic expression of threonine play dynamic roles in cancer cell survival, epigenetic reprogramming, and targeted therapeutics. The acetylation of threonine—whether via

-

Targeted GPCR Inhibitors (Tool Compounds) : N-acetyl-threonine serves as a core structural element in macrocyclic peptides (e.g., YM-254890) targeting G